molecular formula C14H21BBrNO3 B14846088 3-Bromo-2-isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

3-Bromo-2-isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No.: B14846088
M. Wt: 342.04 g/mol
InChI Key: IRUSNIJYGQLMEJ-UHFFFAOYSA-N
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Description

3-Bromo-2-isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a complex organic compound that features a bromine atom, an isopropoxy group, and a dioxaborolane moiety attached to a pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine typically involves the following steps:

    Isopropoxylation: The addition of an isopropoxy group to the pyridine ring.

    Dioxaborolane Formation: The attachment of the dioxaborolane moiety to the pyridine ring.

These reactions are often carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reagent addition. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds .

Scientific Research Applications

3-Bromo-2-isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom and dioxaborolane moiety are particularly reactive, allowing the compound to form new bonds and undergo transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
  • 2-Methoxypyridine-5-boronic acid pinacol ester
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

Uniqueness

Compared to similar compounds, 3-Bromo-2-isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is unique due to the combination of its functional groups, which provide a distinct reactivity profile. This makes it particularly valuable in specific synthetic applications and research contexts .

Properties

Molecular Formula

C14H21BBrNO3

Molecular Weight

342.04 g/mol

IUPAC Name

3-bromo-2-propan-2-yloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C14H21BBrNO3/c1-9(2)18-12-11(16)7-10(8-17-12)15-19-13(3,4)14(5,6)20-15/h7-9H,1-6H3

InChI Key

IRUSNIJYGQLMEJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC(C)C)Br

Origin of Product

United States

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